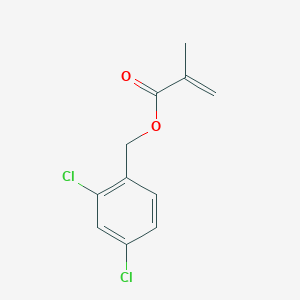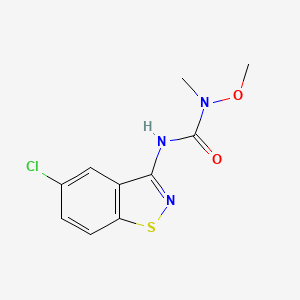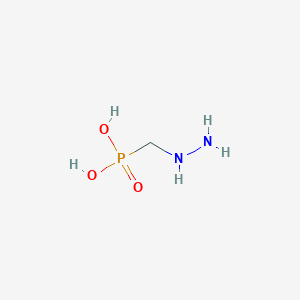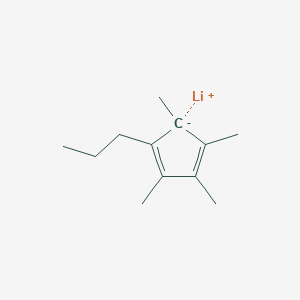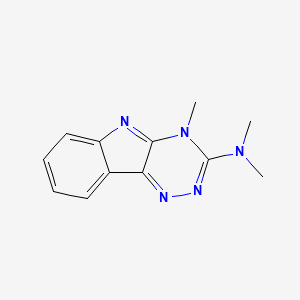
4H-1,2,4-Triazino(5,6-b)indol-3-amine, N,N,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4H-1,2,4-Triazino(5,6-b)indol-3-amine, N,N,4-trimethyl- typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include heating in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the triazinoindole ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4H-1,2,4-Triazino(5,6-b)indol-3-amine, N,N,4-trimethyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazino(5,6-b)indol-3-amine, N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium species by interfering with their metabolic pathways . The compound’s antidepressant effects are believed to be due to its interaction with neurotransmitter receptors in the brain . Additionally, its antileishmanial activity is linked to its ability to disrupt the cellular processes of Leishmania parasites .
Comparison with Similar Compounds
4H-1,2,4-Triazino(5,6-b)indol-3-amine, N,N,4-trimethyl- can be compared with other similar compounds, such as:
1,2,4-Triazino(5,6-b)indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indolo(2,3-b)quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activities.
Pyrimido(4",5"5’,6’)-1,2,4-triazino(3,4-a)indoles: These compounds are known for their potential antineoplastic properties.
The uniqueness of 4H-1,2,4-Triazino(5,6-b)indol-3-amine, N,N,4-trimethyl- lies in its specific substituents, which enhance its biological activity and make it a valuable compound for further research and development .
Properties
CAS No. |
110750-72-6 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
N,N,4-trimethyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C12H13N5/c1-16(2)12-15-14-10-8-6-4-5-7-9(8)13-11(10)17(12)3/h4-7H,1-3H3 |
InChI Key |
ZNBWIFZKYMAGFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=CC=CC=C3C2=NN=C1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
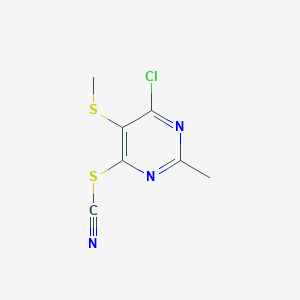

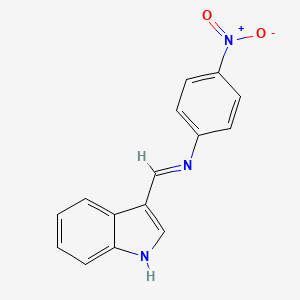
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
